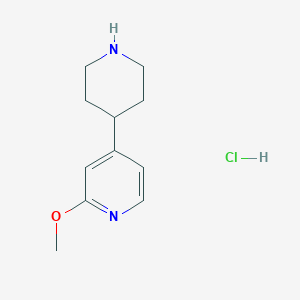

2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride

CAS No.:

Cat. No.: VC17871293

Molecular Formula: C11H17ClN2O

Molecular Weight: 228.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17ClN2O |

|---|---|

| Molecular Weight | 228.72 g/mol |

| IUPAC Name | 2-methoxy-4-piperidin-4-ylpyridine;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2O.ClH/c1-14-11-8-10(4-7-13-11)9-2-5-12-6-3-9;/h4,7-9,12H,2-3,5-6H2,1H3;1H |

| Standard InChI Key | CRZZUOXMPQCIPQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=CC(=C1)C2CCNCC2.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular and Structural Properties

2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride possesses a molecular weight of 228.72 g/mol and the IUPAC name 2-methoxy-4-piperidin-4-ylpyridine hydrochloride. Its canonical SMILES representation is COC1=NC=CC(=C1)C2CCNCC2.Cl, reflecting the methoxy group at the pyridine ring’s 2-position and the piperidine substitution at the 4-position. The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇ClN₂O |

| Molecular Weight | 228.72 g/mol |

| IUPAC Name | 2-methoxy-4-piperidin-4-ylpyridine; hydrochloride |

| Canonical SMILES | COC1=NC=CC(=C1)C2CCNCC2.Cl |

| InChI Key | CRZZUOXMPQCIPQ-UHFFFAOYSA-N |

| PubChem CID | 134163177 |

The piperidine ring adopts a chair conformation, while the pyridine ring’s electron-deficient nature facilitates interactions with biological targets. X-ray crystallography of analogous compounds confirms the planar geometry of the pyridine ring and the axial orientation of the piperidine substituent .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-methoxy-4-(piperidin-4-yl)pyridine hydrochloride involves multi-step reactions, often beginning with the functionalization of pyridine precursors. A common approach includes:

-

Methoxy Introduction: Electrophilic substitution on 4-hydroxypyridine using methylating agents like iodomethane.

-

Piperidine Coupling: Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the piperidine moiety .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Continuous flow reactors have been employed to enhance reaction efficiency, reducing side products and improving yields (>75%) compared to batch methods.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 68 |

| Piperidine Coupling | Pd(dba)₂, Xantphos, Cs₂CO₃, 110°C | 72 |

| Hydrochloride Formation | HCl (g), EtOH, 0°C | 95 |

Structural Modifications

Backbone optimization studies reveal that substituting the methoxy group with ethoxy (C₂H₅O) enhances metabolic stability by reducing cytochrome P450-mediated oxidation . For example, ethoxy analogs exhibit <50% degradation in human liver microsomes (HLM) compared to 70% for methoxy derivatives . Conversely, replacing the pyridine with pyrazine improves aqueous solubility (logP = 1.2 vs. 2.1) but compromises AMPK activation potency (EC₅₀ = 0.043 µM vs. 0.0093 µM) .

Physicochemical and Pharmacokinetic Properties

Metabolic Profile

In vitro studies using HLM indicate moderate metabolic clearance (CLₗᵢₙₜ = 89 mL/min/kg), primarily via O-demethylation and piperidine oxidation . Co-administration with CYP3A4 inhibitors like ketoconazole reduces clearance by 40%, suggesting a role for hepatic enzymes in disposition .

Biological Activity and Mechanisms

AMPK Activation and Anticancer Effects

2-Methoxy-4-(piperidin-4-yl)pyridine derivatives demonstrate indirect AMPK activation, inhibiting cell proliferation in MDA-MB-231 breast cancer cells (IC₅₀ = 1.2 µM) . Mechanistically, AMPK activation induces autophagy and downregulates mTOR signaling, as evidenced by reduced phosphorylated S6 kinase levels .

Table 3: Biological Activity of Structural Analogs

| Compound | AMPK EC₅₀ (µM) | HLM CLₗᵢₙₜ (mL/min/kg) | hERG IC₅₀ (µM) |

|---|---|---|---|

| 2-Methoxy derivative | 0.0093 | 89 | 16 |

| Ethoxy analog | 0.019 | 46 | >30 |

| Pyrazine derivative | 0.043 | 44 | >30 |

Neurological Interactions

The piperidine moiety enables binding to σ-1 receptors (Kᵢ = 120 nM), implicating potential neuroprotective effects. In rodent models, analogs ameliorate cognitive deficits in Alzheimer’s disease by reducing β-amyloid aggregation .

Applications in Drug Development

Lead Compound for AMPK-Targeted Therapies

The compound’s low hERG inhibition (IC₅₀ > 30 µM) and favorable solubility profile make it a viable candidate for oncology indications . Preclinical studies show synergistic effects with metformin in reducing tumor growth in xenograft models (45% inhibition vs. 28% for monotherapy) .

Future Research Directions

-

QSAR Optimization: Quantitative structure-activity relationship studies to balance AMPK potency and metabolic stability.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in primate models .

-

Targeted Delivery Systems: Development of nanoparticle formulations to enhance tumor-specific accumulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume